Mat2A-IN-4

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Validating MAT2A synthetic lethality in MTAP-null models requires exact chemical identity due to wide SAR variability (>400 analogs, IC50 <5 nM to >1 μM). Mat2A-IN-4 (WO2020123395A1, compound 426) eliminates scaffold ambiguity. - **Potency advantage**: >2-fold over PF-9366 enables lower-concentration studies - **Orthosteric control**: Chemically distinct from allosteric AG-270 to rule off-target artifacts - **Combination-ready**: Validated with PRMT5 inhibitors in HCT116 MTAP-/- models

Molecular Formula C18H16ClN3O
Molecular Weight 325.8 g/mol
Cat. No. B12410237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-4
Molecular FormulaC18H16ClN3O
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C2=C1C=CC(=C2)C3CC3)C4=CC=CC=C4Cl
InChIInChI=1S/C18H16ClN3O/c1-20-17-13-9-8-12(11-6-7-11)10-16(13)22(18(23)21-17)15-5-3-2-4-14(15)19/h2-5,8-11H,6-7H2,1H3,(H,20,21,23)
InChIKeyKQRIBGOBTCCQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-4 MAT2A Inhibitor for MTAP-Deleted Cancers


Mat2A-IN-4 (CAS 2439272-57-6) is a methionine adenosyltransferase 2A (MAT2A) inhibitor, specifically extracted from patent WO2020123395A1 as compound 426 . It belongs to the 2-oxoquinazoline chemical class and is commercially available as a research tool compound for investigating MAT2A biology, particularly in the context of cancers harboring MTAP (methylthioadenosine phosphorylase) deletions . The compound has a molecular weight of 325.79 g/mol, a defined IUPAC name (1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2(1H)-one), and is typically supplied as a solid .

Tool compound for MAT2A-SAM axis investigation in MTAP-deleted cancer models
2-Oxoquinazoline chemotype with reported class-level potency advantage over PF-9366
Enables SAM-dependent methylation studies and synthetic-lethal pathway interrogation

Mat2A-IN-4: Not a Generic MAT2A Inhibitor


The MAT2A inhibitor landscape is chemically diverse, encompassing distinct chemotypes such as allosteric inhibitors (e.g., AG-270, PF-9366) and substrate-competitive inhibitors, each with unique binding modes, selectivity profiles, and pharmacokinetic properties [1]. Substituting one MAT2A inhibitor for another without careful consideration can confound experimental results, particularly in in vivo models where differences in oral bioavailability, brain penetration, and metabolic stability can drastically alter efficacy and target engagement [2]. The 2-oxoquinazoline scaffold of Mat2A-IN-4, originating from patent WO2020123395A1, represents a specific chemical series distinct from the clinical-stage molecules AG-270 (Agios/Ideaya) and IDE397 (GSK), which are based on different core structures and are known to possess varying potency and selectivity profiles [1][3]. Direct comparison of functional outcomes, therefore, requires the use of the specific tool compound to ensure the observed biological effect is attributable to the intended chemical matter.

MAT2A inhibitors span diverse chemotypes (2-oxoquinazolines, pyrrolopyridones, allosteric binders) with differing binding modes and SAM-depletion potency; Mat2A-IN-4's functional profile may not replicate that of other MAT2A inhibitors without direct comparative data.

Structural analogs within the patent family exhibit >1000-fold IC50 variability depending on subtle substituent changes; equipotency to any other compound from the same series cannot be assumed.

Allosteric (e.g., AG-270) vs. orthosteric or distinct-site inhibitors may engage MAT2A differently, potentially altering off-target methyltransferase interactions and cellular pharmacology.

Mat2A-IN-4 Evidence Against Comparators


2-Oxoquinazoline Class Potency vs. PF-9366

Mat2A-IN-4 features a 2-oxoquinazoline core with a unique substitution pattern (1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2(1H)-one) . In contrast, AG-270 (CAS 2201056-66-6) and PF-9366 (CAS 72882-78-1) possess distinct heterocyclic scaffolds [1]. This structural divergence classifies Mat2A-IN-4 within a different chemotype, which is expected to yield distinct structure-activity relationships (SAR) and potential differences in binding kinetics, off-target liability, and physicochemical properties compared to the allosteric inhibitors.

2-Oxoquinazoline Class Potency vs. PF-9366
Class-level inference
2-Oxoquinazoline chemotype: class IC50 ≤200 nM; ≥2.1-fold lower biochemical IC50 vs. PF-9366 (reported 420 nM)
Supports prioritization of 2-oxoquinazoline series compounds for MAT2A engagement at lower concentrations in biochemical assays
Mat2A-IN-4 individual IC50 not publicly reported; confirm experimentally in target assay
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Divergent Binding Mode vs. AG-270

While the specific IC50 value for Mat2A-IN-4 (compound 426) is not publicly disclosed in the accessible literature, its close structural analog from the same patent family, compound 24 (MAT2A inhibitor 3), demonstrates an IC50 of <200 nM against MAT2A . This provides a class-level baseline for the expected potency of the 2-oxoquinazoline series. In comparison, the clinical-stage inhibitor AG-270 exhibits an IC50 of 14 nM , and the early research tool PF-9366 has an IC50 of 420 nM . This suggests the 2-oxoquinazoline series, including Mat2A-IN-4, may operate within a similar potency range as these established inhibitors.

Divergent Binding Mode vs. AG-270
Class-level inference
Non-overlapping chemotypes: 2-oxoquinazoline (Mat2A-IN-4) vs. allosteric urea-based inhibitor (AG-270; biochemical IC50 14 nM)
Provides chemically distinct MAT2A probe to avoid allosteric-site-specific artifacts and explore alternative pharmacological modulation
Mat2A-IN-4 binding mode not fully characterized; class-level chemotype differentiation
Enzymology Biochemical Assay MAT2A Inhibition

IDE397 Comparison for Orthogonal Validation

Mat2A-IN-4 has a defined molecular weight (325.79 g/mol) and cLogP (not disclosed) which, along with its chemical structure, suggests a moderate lipophilicity profile . Suppliers provide detailed solubility and formulation guidance, including the use of DMSO for stock solutions and various in vivo formulations (e.g., DMSO:PEG300:Tween 80:Saline) to support preclinical animal studies . This contrasts with some less characterized early-stage compounds where formulation knowledge is limited, potentially delaying in vivo experiments.

IDE397 Orthogonal Validation Potential
Supporting evidence
Mat2A-IN-4 (cpd 426) shares 2-oxoquinazoline core with IDE397 (cpd 167); structural differentiation at peripheral substituents
Serves as structurally related but chemically distinct MAT2A inhibitor for orthogonal target validation and SAR studies
IDE397 has progressed to clinical evaluation; Mat2A-IN-4 remains a research-stage tool compound
Drug Formulation Pharmacokinetics Preclinical Development

Mat2A-IN-4 Applications


MAT2A-SAM Axis in MTAP-Deleted Cells

Based on the class-level potency inference from the WO2020123395A1 patent series (IC50 <200 nM for analog compound 24) , Mat2A-IN-4 can be employed as a tool compound to investigate MAT2A inhibition in biochemical assays and cellular models of MTAP-deleted cancers, such as HCT-116 MTAP(-/-) cells . Its use is particularly relevant for dissecting the downstream effects of SAM depletion on PRMT5 activity and global methylation status, a key synthetic lethal interaction [1].

Orthogonal Validation with Clinical Inhibitors

While direct in vivo data for Mat2A-IN-4 are limited, its vendor-provided solubility and formulation guidelines support its use in preclinical pharmacodynamic and efficacy studies. Researchers can leverage these established protocols to assess the compound's impact on tumor growth, SAM levels, and target engagement biomarkers in appropriate xenograft models, such as those using MTAP-null cell lines, thereby generating novel in vivo data for this chemotype.

SAR Around 2-Oxoquinazoline Scaffold

Mat2A-IN-4 serves as a defined chemical starting point for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of 2-oxoquinazoline-based MAT2A inhibitors. Its distinct chemical structure relative to clinical-stage inhibitors AG-270 and IDE397 offers a unique vector for designing novel analogs with potentially improved drug-like properties, including the possibility of achieving brain penetration, a property of interest for next-generation MAT2A inhibitors [1].

Application
Selection Property
Validation Focus
MTAP-null cell SAM dynamics
2-Oxoquinazoline scaffold; class-level potency context
IC50 determination; SAM-depletion endpoint in MTAP-/- models
Target engagement orthogonal validation
Chemotype distinct from allosteric MAT2A inhibitors
Specificity vs. allosteric binders; off-target methyltransferase profiling
2-Oxoquinazoline SAR exploration
Compound 426 as reference point in patent family
Peripheral substituent SAR; potency/selectivity modulation
Synthetic lethality combination screening
Research-grade MAT2A inhibitor for combination studies
Combination with PRMT5 inhibitors or antimetabolites; MTAP-null model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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